Hexa-dodecyl-hexa-peri-hexabenzocoronene
Description
Significance of Hexabenzocoronene (HBC) Derivatives in π-Conjugated Systems and Nanographenes
Hexabenzocoronene (HBC) and its derivatives are of significant interest due to their extended π-conjugated systems. researchgate.net The large, planar aromatic core of the HBC molecule facilitates strong π-π interactions, leading to the spontaneous self-assembly of these molecules into well-defined columnar structures. researchgate.net This ordered stacking is crucial for charge transport, making HBC derivatives promising materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. researchgate.net
The ability to chemically modify the periphery of the HBC core allows for the fine-tuning of its electronic properties and self-assembly behavior. nih.gov By introducing various functional groups, researchers can alter the molecule's solubility, energy levels, and packing arrangement, thereby tailoring its performance for specific applications. The study of HBC derivatives provides fundamental insights into the structure-property relationships of nanographenes, which are essential for the development of next-generation carbon-based electronics. researchgate.net
Role of Dodecyl Chains in Modulating Supramolecular Organization and Solution Processability
The six dodecyl chains attached to the HBC core play a critical role in the material's properties and processability. These long, flexible alkyl chains are not merely passive substituents; they actively influence the supramolecular organization of HBC-C12. The dodecyl chains provide the necessary solubility in organic solvents, which is a prerequisite for solution-based processing techniques such as spin-coating and printing, enabling the fabrication of large-area electronic devices. acs.orgnih.gov
Furthermore, the interplay between the π-π interactions of the aromatic cores and the van der Waals interactions of the surrounding dodecyl chains dictates the self-assembly process. nih.gov The alkyl chains act as a solubilizing "mantle" around the rigid aromatic core, preventing uncontrolled aggregation and promoting the formation of highly ordered, one-dimensional columnar structures. acs.org The length and branching of the alkyl chains can be varied to precisely control the intermolecular spacing and the degree of order within the self-assembled structures, thereby influencing the material's charge carrier mobility and other electronic properties. nih.gov Research has shown that the self-association of HBC derivatives in solution is an enthalpically driven process that is entropically disfavored, and the spatial demand of the solubilizing side chains modulates this self-association. nih.gov
Evolution of Research Perspectives on HBC-C12: From Fundamental Supramolecular Self-Assembly to Functional Organic Materials
The scientific journey of HBC-C12 has evolved from fundamental studies of its self-assembly behavior to its application in functional organic materials. Initial research focused on understanding the principles governing the supramolecular organization of these molecules in solution and on surfaces. acs.org Techniques such as scanning tunneling microscopy (STM) and X-ray diffraction have been instrumental in visualizing and characterizing the intricate columnar and lamellar structures formed by HBC-C12. researchgate.net
Building on this fundamental understanding, researchers have increasingly explored the potential of HBC-C12 in practical applications. Its excellent charge transport properties, arising from the well-ordered π-stacked cores, have made it a model compound for investigating charge transport in organic semiconductors. researchgate.net More recently, HBC-C12 and its derivatives have been utilized in the fabrication of electronic devices, sensors, and as components in more complex supramolecular architectures. For instance, bilayers of hexa-dodecyl-hexa-peri-hexabenzocoronene have been used for the discrimination of nonpolar volatile organic compounds. chemicalbook.comchemicalbook.com This transition from fundamental science to applied materials research highlights the versatility and potential of HBC-C12 as a building block for the next generation of organic electronic and optoelectronic devices.
Table 2: Key Research Findings on HBC-C12 and its Derivatives
| Research Focus | Key Findings |
| Supramolecular Assembly | HBC-C12 self-assembles into columnar structures driven by π-π stacking. acs.orgresearchgate.net |
| Solution Processability | Dodecyl chains impart good solubility in organic solvents, enabling solution-based fabrication methods. nih.gov |
| Charge Transport | Ordered columnar structures facilitate efficient one-dimensional charge transport. researchgate.net |
| Material Applications | Used in organic electronics and as a model system for nanographene research. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
6,11,20,25,34,39-hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H162/c1-7-13-19-25-31-37-43-49-55-61-67-85-73-91-93-75-86(68-62-56-50-44-38-32-26-20-14-8-2)77-95-97-79-88(70-64-58-52-46-40-34-28-22-16-10-4)81-99-101-83-90(72-66-60-54-48-42-36-30-24-18-12-6)84-102-100-82-89(71-65-59-53-47-41-35-29-23-17-11-5)80-98-96-78-87(69-63-57-51-45-39-33-27-21-15-9-3)76-94-92(74-85)103(91)109-110(104(93)95)112(106(97)99)114(108(101)102)113(107(98)100)111(109)105(94)96/h73-84H,7-72H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJMNOBXCOLMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H162 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Functionalization Strategies for Hexa Dodecyl Hexa Peri Hexabenzocoronene Systems
Core Synthetic Approaches:
The synthesis of the HBC core is a multi-step process that typically involves the construction of a hexaphenylbenzene (B1630442) precursor followed by a planarization step.
[4+2]-Cycloaddition Reactions
A common and effective method for synthesizing the sterically hindered hexaphenylbenzene precursors required for HBC synthesis is the [4+2]-cycloaddition, or Diels-Alder reaction. nih.govnih.gov This reaction involves the combination of a diene and a dienophile to form a cyclohexene (B86901) ring. In the context of HD-HBC synthesis, suitably substituted cyclopentadienones (the diene) react with alkynes (the dienophile) to furnish the desired hexaphenylbenzene core. The dodecyl groups are typically introduced on the phenyl substituents of the precursor molecules. The high temperatures often required for these reactions can be mitigated through the use of microwave irradiation, which can significantly reduce reaction times. researchgate.net
Oxidative Cyclodehydrogenation via Iron(III) Chloride/Nitromethane (B149229)
Following the synthesis of the non-planar, dodecyl-substituted hexaphenylbenzene precursor, a critical planarization step is required to form the extended aromatic system of HBC. This is achieved through an intramolecular oxidative cyclodehydrogenation, often referred to as a Scholl reaction. nih.govresearchgate.net A widely used and effective reagent system for this transformation is iron(III) chloride (FeCl3) in the presence of nitromethane (CH3NO2). nih.govnih.gov The FeCl3 acts as an oxidant, facilitating the removal of hydrogen atoms and the formation of new carbon-carbon bonds, leading to the planar, fully conjugated HBC core. The reaction proceeds through a stepwise mechanism, and the conditions must be carefully controlled to avoid side reactions. researchgate.net
Peripheral Functionalization for Tunable Properties:
The properties of the HBC core can be precisely tailored through the introduction of various functional groups on its periphery.
Dodecyl Chain Integration and its Influence on Solubility and Aggregation
The introduction of long alkyl chains, such as dodecyl groups, is a key strategy to overcome the inherent low solubility of the large, planar HBC core. beilstein-journals.org These flexible chains increase the van der Waals interactions with solvent molecules, thereby improving solubility in common organic solvents. However, the dodecyl chains also play a crucial role in the self-assembly and aggregation behavior of HD-HBC. acs.orgnih.gov The interplay between the π-π stacking of the aromatic cores and the interactions of the peripheral alkyl chains dictates the formation of columnar liquid crystalline phases. nih.gov The high tendency of hexa-dodecyl-substituted HBC to aggregate in solution has been studied using concentration and temperature-dependent 1H NMR spectroscopy. acs.orgnih.gov The steric hindrance provided by the dodecyl chains can be utilized to control the self-assembly process. acs.orgnih.gov
| Property | Influence of Dodecyl Chains |
| Solubility | Significantly increased in organic solvents. |
| Aggregation | Promotes self-assembly into columnar structures through a combination of π-π stacking and van der Waals interactions. |
| Mesophase Behavior | Induces the formation of discotic liquid crystalline phases. |
Regioselective C-H Borylation for Diverse Substituent Incorporation
Direct functionalization of the HBC core presents a significant challenge due to its poor solubility. beilstein-journals.org However, iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective introduction of boryl groups onto the HBC periphery. beilstein-journals.orgnii.ac.jpnih.gov This method allows for the direct conversion of C-H bonds to C-B bonds, which can then be readily transformed into a wide variety of other functional groups through subsequent cross-coupling reactions. beilstein-journals.org Studies have shown that the C-H borylation of HBC proceeds regioselectively at the least sterically hindered positions. beilstein-journals.org This strategy opens up avenues for the synthesis of a diverse range of functionalized HBC derivatives that would be difficult to access through traditional methods. beilstein-journals.org Six-fold C-H borylation of unsubstituted HBC has been successfully achieved, yielding a hexaborylated product with significantly improved solubility. beilstein-journals.orgnih.gov
| Reaction | Reagents | Selectivity |
| C-H Borylation | Iridium catalyst, borane (B79455) reagent | Regioselective at the least sterically hindered C-H bonds. |
Introduction of Electron-Donating and Electron-Withdrawing Moieties
The electronic properties of the HBC core can be modulated by the introduction of electron-donating or electron-withdrawing groups. beilstein-journals.org This allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the optical and electronic properties of the material. beilstein-journals.org For instance, the introduction of electron-donating alkoxy or amino groups can raise the HOMO level, while electron-withdrawing ester or cyano groups can lower the LUMO level. nih.gov These functional groups can be introduced onto the HBC periphery through the palladium-catalyzed coupling reactions of bromo-substituted HBC precursors. nih.gov The modification of the electronic structure of HBC through peripheral functionalization is a key strategy for designing materials with specific properties for applications in organic electronics.
| Substituent Type | Effect on Electronic Properties |
| Electron-Donating Groups | Increase HOMO energy level, leading to a smaller HOMO-LUMO gap. |
| Electron-Withdrawing Groups | Decrease LUMO energy level, leading to a smaller HOMO-LUMO gap. |
Hybrid Architectures with Integrated Porphyrin and Oligothiophene Units
The development of advanced materials for molecular electronics and photonics has spurred the creation of complex molecular architectures wherein multiple functional units are integrated to achieve synergistic properties. Within the domain of hexa-peri-hexabenzocoronene (HBC) systems, a particularly promising strategy involves the covalent attachment of both porphyrins and oligothiophenes to the HBC core. These hybrid structures are designed to harness the exceptional light-harvesting capabilities of porphyrins, the excellent charge-transport properties of HBC, and the tunable electronic characteristics of oligothiophenes.
The synthetic approach to these tripartite systems is a multi-step process that demands precise control over chemical reactions to ensure the desired connectivity and final architecture. A common and effective method for forging the carbon-carbon bonds between these distinct molecular components is the Suzuki coupling reaction. researchgate.net This palladium-catalyzed cross-coupling reaction is widely employed due to its tolerance of a wide range of functional groups, which is crucial when dealing with large and complex molecules like porphyrins and functionalized HBCs.
In a typical synthetic route, a pre-functionalized hexa-dodecyl-hexa-peri-hexabenzocoronene serves as the central scaffold. This HBC core is often modified to bear reactive sites, such as boronic acid pinacol (B44631) esters, which are amenable to Suzuki coupling. The synthesis of a porphyrin-HBC-porphyrin triad (B1167595), for instance, has been successfully achieved by coupling a fluorenyl hexa-peri-hexabenzocoronene (FHBC) boronic acid pinacol ester derivative with a bromo-quinoxalinoporphyrin. researchgate.net This methodology can be conceptually extended to incorporate oligothiophenes.
To create a hybrid architecture featuring all three components, a stepwise approach is generally favored. This could involve the initial synthesis of an HBC-porphyrin dyad, followed by the attachment of an oligothiophene unit to another reactive site on the HBC core. Alternatively, a convergent strategy might be employed where porphyrin and oligothiophene units are first functionalized with appropriate coupling partners and then reacted with a multi-functionalized HBC derivative. The choice of strategy often depends on the desired final arrangement of the components and the solubility of the intermediates. The dodecyl chains appended to the HBC core are crucial in this regard, as they enhance the solubility of these large, discotic molecules in organic solvents, facilitating their purification and characterization at each synthetic step. researchgate.net
The photophysical properties of these hybrid systems are of significant interest, particularly the intramolecular energy transfer processes. In studies of porphyrin-HBC-porphyrin triads, it has been demonstrated that upon photoexcitation of the HBC core, a highly efficient energy transfer occurs to the lower-energy porphyrin units. researchgate.net This is evidenced by the complete quenching of the HBC's fluorescence emission and the concomitant appearance of the porphyrin's characteristic emission. researchgate.net This efficient energy transfer is a key feature for applications in artificial photosynthesis and light-harvesting devices.
The integration of an oligothiophene unit into this system is expected to further modulate the electronic properties. Oligothiophenes are known for their length-dependent absorption and emission spectra, as well as their ability to act as molecular wires. researchgate.net The inclusion of an oligothiophene linker between the HBC and another chromophore or an electrode could provide a conjugated pathway for charge transport, which is a desirable feature for applications in organic photovoltaic devices and molecular-scale electronics. The synergistic interplay between the three components can lead to materials with broad absorption across the solar spectrum and efficient charge separation and transport. For instance, a porphyrin-HBC-porphyrin triad has been incorporated into bulk heterojunction solar cells, achieving a power conversion efficiency of 1.2%. researchgate.net The addition of oligothiophene moieties is anticipated to further enhance device performance by improving charge mobility and optimizing the morphology of the active layer. researchgate.net
Supramolecular Organization and Self Assembly Phenomena in Hexa Dodecyl Hexa Peri Hexabenzocoronene Systems
Fundamental Principles of π-π Stacking and Columnar Self-Assembly
The self-assembly of hexa-dodecyl-hexa-peri-hexabenzocoronene is primarily driven by strong π-π interactions between the large, electron-rich aromatic cores of the molecules. researchgate.net These interactions cause the disc-shaped molecules to stack on top of one another, forming stable, one-dimensional columnar structures. chimia.ch These columns can be considered supramolecular polymers or "molecular wires" due to the continuous overlap of π-orbitals along the stacking axis, which provides a potential pathway for charge transport. utexas.edu
Influence of Alkyl Chain Length and Branching on Self-Assembly Parameters
The chemical nature of the side chains attached to the HBC core is a critical determinant of its self-assembly properties. In this compound, the six C12 alkyl chains significantly influence the molecule's solubility and packing behavior. The length and flexibility of these chains are key to enabling the formation of ordered phases. Longer alkyl chains generally increase solubility in nonpolar solvents and can modulate the inter-columnar distance.
Studies comparing different substituents demonstrate the importance of the dodecyl chains' steric profile. nih.gov For instance, replacing flexible dodecyl chains with bulky, rigid polyphenylene dendrons can suppress the strong π-π interactions to a controllable extent. nih.govacs.org While the hexadodecyl-substituted HBC shows a high tendency to aggregate into extended stacks, derivatives with more sterically demanding dendrons may exhibit only a monomer-dimer equilibrium in solution. acs.orgacs.org This highlights how the steric hindrance provided by the substituents can be used to program the self-assembly process. nih.govacs.org
The number and position of alkyl chains also have a profound impact. An increasing number of alkyl chains leads to a rise in intermolecular van der Waals interactions, which contributes to the stability of the assembled structures. semanticscholar.orgrsc.org The specific substitution pattern of six dodecyl chains in HBC-C12 promotes the formation of a stable, liquid-like disordered arrangement of the side chains that fills the space between the ordered aromatic columns. aip.org
Liquid Crystalline Phases and Structural Transitions
The self-assembled columnar structures of this compound give rise to thermotropic liquid crystalline behavior, specifically forming discotic columnar mesophases. These phases possess a unique combination of solid-like order on a two-dimensional lattice and liquid-like disorder within the columns and surrounding alkyl chains.
Upon heating, solid crystalline HBC-C12 transitions into a discotic columnar mesophase. nih.gov In this phase, the columns of stacked HBC molecules arrange themselves into a two-dimensional lattice, most commonly a hexagonal one. aip.orgnih.gov This is often referred to as a discotic hexagonal columnar (Colho) mesophase. utexas.edu The existence of these columnar mesophases has been confirmed through techniques such as differential scanning calorimetry (DSC), optical microscopy, and X-ray diffraction (XRD). nih.govscilit.com
The structure consists of aromatic cores stacked within the columns, surrounded by a disordered matrix of molten alkyl chains. aip.org This phase separation at the nanometer scale is a hallmark of discotic liquid crystals. The lattice spacing in these hexagonal phases is consistent with small-angle X-ray diffraction data. nih.gov For example, a derivative with branched alkyl chains showed a stable discotic hexagonal columnar mesophase over a very broad temperature range, from -36°C to 231°C. utexas.edu
| Parameter | Value | Method | Reference Compound |
|---|---|---|---|
| Columnar Arrangement | Hexagonal | Simulation / XRD | HBC-oligothiophene |
| Inter-molecular Separation | ~5 Å | Simulation | HBC-oligothiophene |
| Lattice Constant (Equilibrated) | ~46.5 Å | Simulation | HBC-oligothiophene |
The transition from a solid crystalline state to a liquid crystalline mesophase is a key characteristic of HBC-C12. At room temperature, HBC-C12 in p-xylene (B151628) exists as needle-like crystalline aggregates with a rectangular columnar packing. kaist.ac.krnih.gov Upon heating, it undergoes transitions, first to another rectangular columnar packing and then to an isotropic phase. nih.gov
Atomistic molecular dynamics simulations have been used to study the transitions between a solid herringbone phase and a liquid crystalline hexagonal mesophase. aip.org A notable phenomenon often observed in these systems is hysteresis, where the transition temperatures upon cooling differ from those upon heating. aps.org For HBC-C12 in p-xylene, the transition from the isotropic phase to the ordered rectangular columnar packing upon cooling is abrupt. This contrasts with the more gradual transition observed upon heating. kaist.ac.krnih.gov This behavior provides important insights for controlling film fabrication from solution. nih.gov
| Derivative | Phase Transition | Temperature | Notes |
|---|---|---|---|
| HBC-C4/16 | Mesophase to Isotropic | 231 °C | Reversible transition observed in DSC. utexas.edu |
| HBC-C4/16 | Glass Transition | -36 °C | Lower limit of the stable mesophase. utexas.edu |
| HBC-1,3,5-Ph-C12 | Crystal to Mesophase | 100 °C | Clearing point not observed up to 375 °C. nih.gov |
| HBC-C12 in p-xylene | Isotropic to Columnar (Cooling) | - | Abrupt transition. nih.gov |
| HBC-C12 in p-xylene | Columnar to Isotropic (Heating) | - | Gradual transition. nih.gov |
Within the columnar stacks, the HBC cores are not necessarily perfectly aligned perpendicular to the column axis. Molecular dynamics simulations show that the molecules can adopt both a tilt and a twist relative to their neighbors, which has significant implications for electronic properties like charge carrier mobility. nih.gov
| Parameter | Value | Phase | Reference Compound |
|---|---|---|---|
| Average Tilt Angle | 0° | Hexagonal Mesophase | HBC-C12 |
| Average Tilt Angle | 43° | Columnar LC Phase | HBC-oligothiophene |
| Average Twist Angle | 25° | Columnar LC Phase | HBC-oligothiophene |
Hierarchical Self-Assembly into Extended Nanostructures
The self-assembly of HBC derivatives can proceed beyond the formation of simple one-dimensional columns into more complex, hierarchical structures. rsc.org By chemically modifying the peripheral chains to impart amphiphilicity, HBC molecules can be directed to form discrete, well-defined nanotubular objects. nih.govresearchgate.net
One such example involves an amphiphilic HBC derivative that self-assembles in solution to form graphitic nanotubes. nih.govcapes.gov.br These nanotubes feature a wall thickness of 3 nanometers and a uniform, open-ended hollow space of 14 nanometers, an order of magnitude larger than typical carbon nanotubes. nih.govresearchgate.net The walls of these tubes are composed of helical arrays of π-stacked HBC molecules, demonstrating a higher level of structural organization built from the primary columnar stacks. researchgate.net
On surfaces, HBC derivatives can also form highly ordered, two-dimensional supramolecular networks. For instance, perchlorinated HBC molecules form single-crystalline networks on a gold (Au(111)) surface. aip.org This demonstrates that the self-assembly process can be guided by substrate interactions to create extended, ordered nanostructures, showcasing the versatility of HBC systems in bottom-up nanofabrication. aip.org
Mechanism of Supramolecular Graphitic Nanotube Formation
The formation of supramolecular graphitic nanotubes from specific amphiphilic derivatives of hexa-peri-hexabenzocoronene represents a remarkable example of hierarchical self-assembly. A proposed mechanism for this process involves several key steps. Initially, the HBC molecules self-assemble into one-dimensional columns through π-π stacking. These columns then associate laterally to form bilayer tapes. This association is facilitated by the interdigitation of the long dodecyl alkyl chains.
These bilayer graphitic tapes can then roll up in two distinct ways. A tight rolling-up of the bilayer tape results in the formation of a well-defined nanotube. Conversely, a looser rolling-up process can lead to the formation of a helical coil. The resulting nanotubes possess an open-ended hollow space, with a wall thickness of approximately 3 nanometers, composed of helical arrays of the π-stacked HBC molecules. In amphiphilic designs, the inner and outer surfaces of these nanotubes can be coated with hydrophilic chains, such as triethylene glycol (TEG), enhancing their stability and potential for further functionalization.
Self-Assembly into Fibrous Architectures
In addition to well-defined nanotubes, this compound systems are known to self-assemble into extended fibrous architectures. This process is also driven by the strong π-π interactions between the aromatic cores of the HBC molecules, leading to the formation of columnar stacks. These stacks, which can be considered as one-dimensional molecular "wires," then aggregate to form larger fibrous structures.
The morphology of these fibrous assemblies can be influenced by the processing conditions. For instance, in thin films prepared by bar-coating, a continuous and fibrous morphology can be achieved where the columnar stacks align parallel to the coating direction. The formation of these fibers is a critical aspect of the material's application in organic electronics, as the charge transport properties are highly dependent on the alignment and connectivity of these self-assembled structures.
Controlled Self-Assembly in Solution and Thin Films
The self-assembly of this compound can be precisely controlled in both solution and thin films by manipulating various experimental parameters.
In Solution:
The aggregation of HBC-C12 in solution is highly dependent on concentration, temperature, and the choice of solvent. nih.gov The strong tendency of hexa-dodecyl-substituted HBC to aggregate can be quantitatively analyzed using techniques like 1H NMR spectroscopy. nih.gov By systematically varying the concentration and temperature, the equilibrium between monomeric and aggregated species can be shifted. nih.gov For example, in certain solvents, a monomer-dimer equilibrium can be observed and controlled. nih.gov The choice of solvent also plays a crucial role; for instance, slow diffusion of a non-solvent like hexane (B92381) into a solution of an amphiphilic HBC in tetrahydrofuran (B95107) (THF) can promote the controlled growth of self-assembled structures.
Interactive Table: Controlled Self-Assembly of HBC Derivatives in Solution
| Molecule | Substituents | Solvent | Temperature (°C) | Concentration | Observed Aggregation State |
| 1 | Hexa-dodecyl | THF-d8 | 25 | Varied | High tendency to aggregate |
| 2a | Rigid polyphenylene dendrons | CDCl3 | 25 | ~10⁻³ M | Monomer-dimer equilibrium |
| 2a | Rigid polyphenylene dendrons | Toluene (B28343) | 80 | ~10⁻³ M | Predominantly monomeric |
| 2b | Dendrons without dodecyl groups | CDCl3 | 25 | ~10⁻³ M | Stable dimer |
| 3 | Dendrons closer to HBC core | CDCl3 | 25 | ~10⁻³ M | Exclusively monomeric |
This table illustrates how substituent choice, solvent, and temperature can be used to control the aggregation state of HBC derivatives in solution, based on findings from 1H NMR studies. nih.gov
In Thin Films:
The morphology and alignment of HBC-C12 assemblies in thin films can be directed by the deposition technique. For instance, using a bar-coating method, the alignment of the columnar structures can be controlled by the coating speed. At lower speeds, striped morphologies with columns aligned perpendicular to the coating direction are observed, while at higher speeds, continuous fibrous films with parallel alignment are formed. The substrate temperature during deposition also influences the final morphology. Furthermore, techniques like zone-casting and Langmuir-Blodgett deposition can be employed to create highly aligned films. The structure of these thin films can be characterized by techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM). researchgate.net
Role of Intermolecular Interactions:
The self-assembly of this compound is governed by a delicate balance of various intermolecular interactions. While π-π stacking is the primary driving force, other interactions such as steric hindrance, electrostatic forces, and hydrogen bonding play crucial roles in modulating the final supramolecular architecture.
Impact of Steric Hindrance from Substituents on π-π Interactions
The dodecyl chains, while crucial for solubility and processability, also introduce significant steric hindrance that modulates the π-π interactions between the HBC cores. The flexible nature of these alkyl chains allows for close packing of the aromatic cores, but their bulkiness can also influence the degree of aggregation.
Interactive Table: Effect of Steric Hindrance on HBC Aggregation
| Substituent Type | Steric Hindrance | Resulting π-π Interaction | Predominant Species in Solution |
| Flexible dodecyl chains | Moderate | Strong | Large aggregates |
| Rigid polyphenylene dendrons | High | Suppressed | Monomer-dimer equilibrium |
| Dendrons without dodecyl chains | Reduced (compared to above) | Less suppressed | Stable dimer |
| Dendrons close to HBC core | Very High | Highly suppressed | Monomer |
This table summarizes the qualitative relationship between the steric bulk of peripheral substituents and the resulting aggregation behavior of HBC derivatives in solution. nih.gov
Electrostatic Interactions and Hydrogen Bonding in Directed Assembly
While the self-assembly of unsubstituted HBC-C12 is dominated by van der Waals forces and π-π stacking, the introduction of functional groups capable of electrostatic interactions and hydrogen bonding can provide additional control over the assembly process.
For instance, in amphiphilic HBC derivatives containing hydrophilic triethylene glycol (TEG) chains, electrostatic interactions can play a role in the organization of the supramolecular structures. The flexible and polar nature of the EG units allows for favorable interactions that can influence the packing of the molecules.
The incorporation of hydrogen-bonding moieties, such as amide, ureido, or carboxylic acid groups, at the periphery of the HBC molecule can significantly reinforce the self-assembly process. These groups can form directional hydrogen bonds between adjacent molecules within a columnar stack, thereby increasing the stability of the assembly. acs.org In some cases, these hydrogen bonds can be strong enough to lock in the supramolecular arrangement observed in the liquid-crystalline state even after annealing. acs.org The interplay between π-π stacking and hydrogen bonding can lead to the formation of robust structures, including fluorescent organogels. acs.org Spectroscopic techniques, such as infrared spectroscopy, can provide direct evidence for the formation of these hydrogen bonds.
Electronic Structure and Charge Transport Mechanisms in Hexa Dodecyl Hexa Peri Hexabenzocoronene Architectures
Electronic Coupling and Electron Delocalization within π-Stacked Systems
The fundamental mechanism enabling charge transport in hexa-dodecyl-hexa-peri-hexabenzocoronene assemblies is the electronic coupling between adjacent molecules within the self-assembled π-stacked columns. These noncovalent π-π interactions, although individually weak, collectively create pathways for electron delocalization along the columnar axis. The strength of this electronic coupling, often quantified by the transfer integral, is exquisitely sensitive to the relative orientation and distance between the stacked aromatic cores.
The extensive π-system of the hexa-peri-hexabenzocoronene core is the primary contributor to its electronic properties. The delocalized π-electrons are not confined to individual atoms but are spread across the entire aromatic plane, which is a key prerequisite for charge mobility. When these molecules stack, the orbitals of adjacent molecules overlap, allowing for the formation of delocalized electronic states that extend over multiple molecular units. This delocalization is crucial for efficient charge transport, as it lowers the energetic barrier for a charge carrier to move from one molecule to the next. The primary mechanism of charge transport in a single HBC molecule is quantum tunneling, which can be enhanced by electron-vibration coupling. researchgate.net
The introduction of various substituents to the periphery of the HBC core can further modulate these electronic interactions. While the dodecyl chains primarily ensure solubility and influence the packing geometry, other functional groups can directly alter the electronic characteristics of the molecule. nih.gov The degree of electronic coupling is a critical parameter that governs the charge transport efficiency along the columns.
Anisotropy in Optical Absorption and Photoconductivity
The columnar assembly of this compound derivatives leads to significant anisotropy in their material properties, particularly in optical absorption and photoconductivity. This direction-dependent behavior is a direct consequence of the ordered molecular arrangement, where the π-π stacking direction provides a preferential pathway for electronic processes.
In aligned thin films of HBC derivatives, the mobility of charge carriers has been shown to be highly anisotropic, with transport along the columnar stacks being favored by more than an order of magnitude compared to transport perpendicular to the columns. This anisotropy is also reflected in the optical properties. For instance, the transition dipole moment of the primary optical absorption band is oriented parallel to the polymer backbone in some aligned HBC films.
Studies on thin films of discotic HBC derivatives that are columnarly self-assembled on alignment layers like friction-deposited poly(tetrafluoroethylene) have demonstrated this pronounced anisotropy. The control over the alignment of these columns, whether parallel (edge-on) or perpendicular (face-on) to the substrate, is a critical factor in optimizing the performance of electronic devices. ynu.edu.cnnih.gov Techniques like bar coating can be used to control the alignment of HBC columns, which can be oriented either perpendicular or parallel to the coating direction depending on the coating speed. nih.govacs.orgnih.gov This directional alignment directly impacts the photoconductive properties of the material. For instance, in ITO/HBC/ITO sandwich cells, regions with different molecular column orientations relative to the electrode surface have been shown to generate significantly different short-circuit photocurrents.
Charge Carrier Mobility Studies
The charge carrier mobility is a key metric for evaluating the performance of organic semiconductors. In this compound systems, this property is intimately linked to the structural order and electronic coupling within the columnar assemblies.
Experimental Determination Techniques: e.g., Flash Photolysis Time-Resolved Microwave Conductivity
A powerful, non-contact method for probing the intrinsic charge carrier mobility on a local scale is Flash Photolysis Time-Resolved Microwave Conductivity (FP-TRMC). This technique involves generating charge carriers with a pulse of light (flash photolysis) and then measuring the change in microwave power absorption by the sample over time. The change in conductivity is directly related to the product of the quantum yield of charge carrier generation and the sum of the electron and hole mobilities.
FP-TRMC studies on self-assembled nanotubes of HBC derivatives have provided valuable insights into their charge transport properties. For instance, in co-assembled nanotubes of an amphiphilic HBC and an electron-accepting HBC derivative, the local charge carrier mobility was determined to be as high as 3.0 cm²/V·s. researchgate.net In another study involving a coaxial nanotube formed from a hexabenzocoronene-fullerene dyad, the intratubular hole mobility was measured to be 2.0 cm²/V·s using the FP-TRMC technique. worldscientific.com These values highlight the high intrinsic mobility achievable within well-ordered HBC stacks.
| HBC Architecture | Measurement Technique | Charge Carrier Mobility (cm²/V·s) |
| Co-assembled HBC/HBC-TNF Nanotubes | FP-TRMC | 3.0 (local) |
| Coaxial HBC-C60 Nanotube | FP-TRMC | 2.0 (intratubular hole mobility) |
| HBC-C60/HBC Co-assembled Nanotube (10 mol% HBC-C60) | FP-TRMC | 2.0 (intratubular hole mobility) |
Factors Influencing Mobility: Molecular Packing, Intermolecular Separation, and Orientational Order
The high charge carrier mobilities observed in this compound systems are not solely a property of the individual molecule but are strongly dependent on the collective arrangement of molecules in the solid state. Several key structural factors influence mobility:
Molecular Packing: The efficiency of charge transport is critically dependent on the degree of order within the columnar stacks. A high degree of intracolumnar order, where the aromatic cores are well-aligned, maximizes the overlap of π-orbitals and, consequently, the electronic coupling. Long alkyl side chains, particularly those branched close to the HBC core, can help maintain a high degree of intracolumnar order at room temperature. manchester.ac.uk
Intermolecular Separation: The distance between the stacked HBC molecules directly impacts the strength of the electronic coupling. A smaller intermolecular separation generally leads to a larger transfer integral and higher mobility. The typical π-stacking distance in HBC assemblies is on the order of a few angstroms.
Orientational Order: The alignment of the columnar stacks relative to the direction of charge transport is paramount. As discussed previously, the anisotropy of mobility means that orienting the columns along the desired charge transport pathway is essential for maximizing device performance. The relative twist angle between adjacent molecules in a column also significantly affects the transfer integral and thus the charge transport along the column. researchgate.net
Phenomenological Models of Charge Transport: e.g., Flickering Polarons
In the realm of organic semiconductors, charge transport is often described by models that account for the strong coupling between electronic charges and molecular vibrations (phonons). One such model that has gained traction for describing charge transport in high-mobility organic crystals is the "flickering polaron" model. nih.gov
A polaron is a quasiparticle consisting of a charge carrier (electron or hole) and its accompanying self-induced polarization field or lattice distortion. In the flickering polaron model, the charge carrier is not strictly localized to a single molecule nor is it fully delocalized in a wide band. Instead, the charge carrier is described as a polaron that is constantly changing its shape and spatial extension due to thermal fluctuations of the molecular lattice. nih.gov
This dynamic localization and delocalization process is driven by thermal intra-band excitations. The charge carrier can be transiently delocalized over several nanometers (10-60 molecules) for very short periods (femtoseconds), allowing for efficient spatial displacement before becoming localized again. This "flickering" nature of the polaron's wavefunction provides a mechanism for charge diffusion and mobility that bridges the gap between purely localized hopping and band-like transport models. nih.gov This model is particularly relevant for quasi-one-dimensional systems like the columnar stacks of discotic liquid crystals, where correlated polaron motion has been observed. nih.gov
Energy Level Alignment and Modulation
The performance of organic electronic devices, such as field-effect transistors and photovoltaic cells, is critically dependent on the energy level alignment at the interfaces between the organic semiconductor and other materials (e.g., electrodes, dielectrics, or other semiconductors). The key parameters are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the this compound.
The HOMO and LUMO levels of the base HBC molecule can be effectively tuned by chemical functionalization. Attaching electron-donating or electron-withdrawing groups to the aromatic core can raise or lower these energy levels, respectively. For example, synthesizing donor-acceptor dyads based on HBC allows for the tuning of the energy gap and intramolecular charge-transfer interactions. researchgate.netmanchester.ac.uknih.gov Theoretical studies have shown that doping HBC with heteroatoms like boron or nitrogen can also significantly alter its electronic characteristics and shift the Fermi level. worldscientific.com Edge chlorination of the HBC core has been shown to lower the HOMO-LUMO gap. core.ac.uk
The interaction with a substrate can also modulate the energy levels. When HBC molecules are deposited on a metal surface, charge transfer can occur at the interface, leading to a shift in the energy levels relative to the substrate's Fermi level. This interfacial dipole, influenced by effects like Pauli repulsion (push-back effect) and charge transfer, alters the work function and the effective energy barriers for charge injection or extraction. acs.org
Below is a table summarizing the electrochemical properties of some HBC derivatives, which provides an indication of their energy levels.
| Compound | Oxidation Potential (Eox vs Fc/Fc⁺) [V] | Reduction Potential (Ered vs Fc/Fc⁺) [V] | HOMO [eV] | LUMO [eV] | Electrochemical Gap [eV] |
| HBC-C₁₂H₂₅ | 1.10 | -2.69 | -5.50 | -1.71 | 3.79 |
| HBC-AQ | 1.11 | -1.78, -2.29 | -5.51 | -2.62 | 2.89 |
| HBC-NMI | 1.12 | -1.82 | -5.52 | -2.58 | 2.94 |
| HBC-PMI | 1.12 | -1.67 | -5.52 | -2.73 | 2.79 |
Data derived from electrochemical measurements in THF with 0.1 M Bu₄NPF₆ electrolyte, referenced against Fc/Fc⁺. HOMO and LUMO levels are estimated from the onset of the first oxidation and reduction potentials, respectively, using the ferrocene (B1249389) standard value of -4.4 eV vs vacuum.
This ability to modulate the energy levels through both covalent functionalization and interfacial engineering is crucial for designing and optimizing this compound-based electronic devices.
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| HBC | Hexa-peri-hexabenzocoronene |
| This compound | Hexakis(dodecyl)hexa-peri-hexabenzocoronene |
| HBC-TNF | Hexabenzocoronene-trinitrofluorenone derivative |
| HBC-C60 | Hexabenzocoronene-fullerene C60 dyad |
| ITO | Indium Tin Oxide |
| PTFE | Poly(tetrafluoroethylene) |
| HBC-AQ | Hexabenzocoronene-anthraquinone dyad |
| HBC-NMI | Hexabenzocoronene-naphthalimide dyad |
| HBC-PMI | Hexabenzocoronene-pyromellitic diimide dyad |
Tuning Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Levels through Chemical Modification
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the charge injection and transport properties of organic semiconductors. In the context of hexa-peri-hexabenzocoronene (HBC) derivatives, chemical modification of the aromatic core is a powerful strategy to modulate these energy levels and, consequently, the material's optoelectronic characteristics. The introduction of electron-donating or electron-withdrawing substituents can effectively raise or lower the HOMO and LUMO levels, respectively, thereby tuning the HOMO-LUMO gap. beilstein-journals.orgrsc.org
For instance, the introduction of electron-withdrawing groups, such as fluorine or chlorine atoms, leads to a stabilization of the molecular orbitals, resulting in a lowering of both HOMO and LUMO energy levels. A study on 2,5,8,11,14,17-hexafluoro-hexa-peri-hexabenzocoronene (6F-HBC) revealed that fluorination caused a downward energy shift of the HOMO level by approximately 0.4 eV compared to the unsubstituted HBC. acs.org Despite this significant shift in the orbital energies, the HOMO-LUMO gap remained largely unchanged at about 2.5 eV for both fluorinated and non-fluorinated HBC. acs.org Similarly, theoretical calculations on perchlorinated HBC (HBC-Cl) showed a decrease in the energy of both the HOMO and LUMO levels, with the LUMO being slightly more affected, resulting in a small decrease of the HOMO-LUMO gap. rsc.org
Conversely, the introduction of electron-donating groups is expected to raise the energy of the frontier orbitals. The σ-donating effect of boryl groups, for example, has been shown to induce a bathochromic (red) shift in the absorption bands of HBC, which is indicative of a modification of the electronic structure. beilstein-journals.org The extent of π-conjugation also plays a crucial role. Extending the π-system, for instance by adding extra K-regions to the HBC core, can lead to a reduction in the HOMO-LUMO gap. rsc.orgresearchgate.net Theoretical calculations on an ortho-configured biszigzag-HBC derivative showed a HOMO-LUMO gap of 2.92 eV, which is significantly lower than that of the parent HBC. rsc.org
The following interactive table summarizes the effect of various chemical modifications on the HOMO and LUMO energy levels and the resulting energy gap of hexa-peri-hexabenzocoronene derivatives.
| Derivative | Substituent Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Unsubstituted HBC | None | - | - | ~2.5-2.7 |
| 6F-HBC | Electron-withdrawing (Fluorine) | Lowered by ~0.4 eV | Lowered | ~2.5 |
| HBC-Cl | Electron-withdrawing (Chlorine) | Lowered | Lowered | Slightly decreased |
| Hexaborylated HBC | σ-donating (Boryl) | - | - | Modified (bathochromic shift) |
| o-biszigzag-HBC | Extended π-conjugation | -4.94 | -2.02 | 2.92 |
Note: The table presents qualitative and quantitative data compiled from various experimental and theoretical studies. Direct comparison of absolute energy values should be made with caution due to differences in measurement and calculation methods.
Electron Transfer Rates Across Metal-Molecule Junctions
The efficiency of charge injection and extraction in an organic electronic device is critically dependent on the rate of electron transfer across the interface between the metallic electrode and the organic semiconductor. For this compound, the formation of self-assembled monolayers (SAMs) on metal surfaces provides a well-defined system to study these charge transfer phenomena. harvard.edu
Studies on the electron transport across a metal-molecule-metal junction incorporating a hexa-peri-hexabenzocoronene derivative have provided valuable insights into the charge transport characteristics of the HBC core. In an experiment utilizing a junction of the type Au-HBCS//HBCS-Hg, where HBCS is an HBC derivative functionalized for binding to gold, the current density was measured as a function of the applied voltage. harvard.edu The results indicated that the aromatic HBC core exhibits a significantly smaller attenuation factor (β) for electron transport compared to long aliphatic chains. harvard.edu This implies a much higher "conductivity" or a faster electron transfer rate through the π-conjugated system of the HBC molecule.
Specifically, it was observed that a 30 Å thick SAM of the HBC derivative allowed for a similar current density as a 20 Å thick SAM composed of C18 aliphatic chains. harvard.edu This finding underscores the efficient charge transport capabilities of the HBC core, which is a key attribute for its use in electronic applications. While direct measurements of the standard electron-transfer rate constants (k₀) for this compound on different metal surfaces are not widely available in the literature, the relative charge transport efficiency can be inferred from such current-voltage characteristics.
The following interactive table presents data on the current density measured in different metal-molecule-metal junctions, illustrating the charge transport efficiency of the HBC core.
| Junction Configuration | Description | Current Density (A/cm²) at 0.5V |
| Au–C18//C18–Hg | Junction with C18 aliphatic SAMs | ~1 x 10⁻⁸ |
| Au–HBCS//C18–Hg | Junction with one HBC SAM and one C18 SAM | Higher than Au–C18//C18–Hg |
| Au–HBCS//HBCS–Hg | Junction with two HBC SAMs | ~1 x 10⁻⁸ (for a 30Å thick film) |
Note: The data highlights the comparative charge transport through HBC-containing and purely aliphatic molecular junctions. The specific electron transfer rates would depend on various factors including the exact molecular structure, the nature of the metal, and the quality of the self-assembled monolayer.
Interrelationship between Thin Film Morphology and Electronic Structure
The nature of the substrate on which the HBC thin film is deposited has a significant impact on the resulting molecular order. On crystalline surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or molybdenum disulfide (MoS₂), a high degree of molecular order can be induced, with the HBC molecules arranging epitaxially on the substrate. acs.org This ordered, layered structure exhibits a graphite-like electronic structure. acs.org In contrast, deposition on amorphous or polycrystalline surfaces, such as oxidized silicon or polycrystalline gold, typically results in disordered molecular solid films. acs.org
Post-deposition processing, such as thermal annealing, can be employed to improve the molecular ordering in as-deposited films. For contorted HBC derivatives, which may initially form films lacking long-range order, treatments like solvent-vapor annealing or thermal annealing can induce crystallization and promote a preferential edge-on orientation. nih.gov This orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for in-plane charge transport in devices like field-effect transistors. nih.gov
The molecular orientation within the film can also be controlled during the deposition process itself. For instance, using a bar-coating method to deposit a solution of a C₃-symmetric HBC derivative, the alignment of the resulting columnar structures can be directed by varying the coating speed. nih.govacs.org At lower speeds, the columns tend to align perpendicular to the coating direction, while at higher speeds, a parallel alignment is observed. nih.govacs.org These different orientations—"edge-on" (columns parallel to the substrate) and "face-on" (columns perpendicular to the substrate)—have distinct electronic and optical properties. For example, the photocurrent generation in a device with an ITO/HBC-C4/16/ITO structure was found to be significantly higher in regions where the molecular columns had a specific orientation relative to the electrode surface. utexas.edu This highlights the critical link between controlling the thin-film morphology and optimizing the electronic performance of HBC-based devices.
The following interactive table summarizes the relationship between the substrate, processing conditions, resulting film morphology, and its impact on the electronic structure of hexa-peri-hexabenzocoronene thin films.
| Substrate/Processing | Resulting Morphology | Impact on Electronic Structure |
| Highly Oriented Pyrolytic Graphite (HOPG) | Epitaxial ordering, layered structure | Graphite-like electronic structure |
| Oxidized Silicon / Polycrystalline Gold | Disordered molecular solid | Less defined electronic structure |
| Post-deposition annealing (of contorted HBC) | Induces crystallization, preferential edge-on orientation | Improved in-plane charge transport |
| Bar-coating (low speed) | Columns aligned perpendicular to coating direction | Anisotropic electronic properties |
| Bar-coating (high speed) | Columns aligned parallel to coating direction | Anisotropic electronic properties |
Advanced Spectroscopic and Microscopic Characterization of Supramolecular and Electronic Properties
Spectroscopic Probes for Molecular Aggregation and Electronic States:
Spectroscopic techniques are pivotal in unraveling the self-assembly and electronic nature of HBC-C12. By probing the interactions of the molecule with electromagnetic radiation, detailed information on its solution-phase organization, electronic transitions, and vibrational modes can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-phase behavior of HBC derivatives. In solution, these molecules are known to self-associate into aggregates, and NMR can provide insights into the nature and extent of this aggregation. For instance, studies on hexa-hexyl-hexa-peri-hexabenzocoronene (HBC-C6) in toluene (B28343) have utilized NMR to identify the formation of dimers and higher-order aggregates. Similarly, research on HBC-C12 in p-xylene (B151628) has indicated that at temperatures above 35 °C, the system can exist in an isotropic phase where aggregates are comprised of approximately 11-13 molecules. researchgate.net
The aggregation process significantly influences the ¹H NMR spectrum. As the concentration of the HBC derivative increases, the aromatic protons typically exhibit a noticeable upfield shift. This is a hallmark of π-π stacking, where the protons of one molecule are shielded by the ring currents of an adjacent molecule in the stack. Furthermore, the signals corresponding to the alkyl chains, particularly the protons closer to the aromatic core, also experience shifts, albeit to a lesser extent.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide more definitive evidence of intermolecular interactions. Cross-peaks in a NOESY spectrum between protons that are distant in a single molecule but can come into close proximity in an aggregate confirm the spatial arrangement of the molecules within the stacks.
| Proton Type | Observation upon Increased Concentration | Interpretation |
|---|---|---|
| Aromatic Protons | Significant upfield shift | Shielding effect due to π-π stacking |
| Alkyl Protons (α-CH₂) | Moderate upfield shift | Proximity to the aromatic core in the aggregate |
| Alkyl Protons (Terminal CH₃) | Minimal shift | Located at the periphery of the aggregate, less affected by stacking |
The electronic properties of hexa-peri-hexabenzocoronene are dictated by its extended π-conjugated system. UV-Vis absorption and photoluminescence (PL) spectroscopies are instrumental in probing the electronic transitions and energy transfer processes within this molecule. The absorption spectrum of hexa-peri-hexabenzocoronene is characterized by three main bands, as described by Clar's classification for polycyclic aromatic hydrocarbons: the α-band, the p-band, and the β-band. nih.gov
The α-band, appearing at the lowest energy (longest wavelength), is a weak, structured band corresponding to the S₀ → S₁ (HOMO→LUMO) transition. The p-band is a more intense, sharp band at higher energy, while the β-band is a very intense, broad band at even higher energy. nih.gov The exact positions of these bands are sensitive to the solvent and the aggregation state of the molecules. In solution, aggregation typically leads to a red-shift and broadening of the absorption bands, indicative of intermolecular electronic coupling.
Photoluminescence spectroscopy provides information about the emissive properties of the molecule. Upon excitation, HBC derivatives typically exhibit fluorescence from the S₁ state. Similar to the absorption spectrum, the emission spectrum is also affected by aggregation. In dilute solutions, a well-resolved monomer emission is observed. As the concentration increases and aggregates form, a new, red-shifted, and broader emission band often appears, which is characteristic of excimer formation. This excimer emission arises from the interaction of an excited molecule with a ground-state molecule within a π-stack.
| Band (Clar's Notation) | Electronic Transition | Typical Spectral Features |
|---|---|---|
| α-band | S₀ → S₁ | Weak, structured, longest wavelength |
| p-band | S₀ → S₂ | Intense, sharp |
| β-band | S₀ → S₃, S₄ | Very intense, broad |
Infrared (IR) and Raman spectroscopies are powerful techniques for obtaining information about the vibrational modes of a molecule, which are sensitive to its conformation and local environment. In the case of hexa-dodecyl-hexa-peri-hexabenzocoronene, these techniques are particularly useful for probing the structure and ordering of the peripheral dodecyl chains.
The IR spectrum of HBC-C12 exhibits characteristic bands corresponding to the vibrations of the aromatic core and the alkyl chains. For instance, the C-H stretching vibrations of the aromatic core appear in the 3000-3100 cm⁻¹ region, while the C-H stretching vibrations of the alkyl chains are observed in the 2800-3000 cm⁻¹ range. The positions and shapes of the CH₂ stretching bands are sensitive to the conformational order of the alkyl chains. In a highly ordered, all-trans conformation, these bands are sharp and well-defined. In a more disordered, liquid-like state, the bands broaden.
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of HBC derivatives is often dominated by strong bands associated with the vibrations of the polycyclic aromatic core. These include the G-band (around 1600 cm⁻¹), which is related to the in-plane stretching of C-C bonds, and the D-band (around 1350 cm⁻¹), which is associated with disorder. The relative intensity of these bands can provide information about the degree of structural order in the material.
A comparison of the vibrational spectra of pristine HBC and its derivatives, such as perchlorinated HBC, reveals how peripheral functionalization affects the molecular structure. nih.govresearchgate.netrsc.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes to specific atomic motions. nih.govresearchgate.netrsc.org
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Information |
|---|---|---|
| 3000-3100 | Aromatic C-H stretch | Characteristic of the HBC core |
| 2800-3000 | Alkyl C-H stretch | Sensitive to the conformational order of the dodecyl chains |
| ~1600 | Aromatic C=C stretch (G-band in Raman) | Related to the graphitic nature of the core |
| ~1350 | Disorder-induced mode (D-band in Raman) | Indicates structural defects or disorder |
Structural and Morphological Characterization of Condensed Phases:
While spectroscopic methods excel at probing molecular-level properties, understanding the long-range order and surface morphology of HBC-C12 in the solid state requires techniques that can resolve larger-scale structures. X-ray diffraction and atomic force microscopy are indispensable for this purpose.
X-ray diffraction (XRD) is the primary technique for determining the arrangement of molecules in crystalline and liquid-crystalline phases. For discotic liquid crystals like HBC-C12, XRD patterns provide definitive evidence for the formation of columnar structures. In a typical powder XRD experiment on an unaligned sample, a hexagonal columnar (Colh) phase is characterized by a series of sharp reflections in the small-angle region with d-spacings in the ratio 1 : 1/√3 : 1/√4 : 1/√7, corresponding to the (100), (110), (200), and (210) planes of a 2D hexagonal lattice. A broad, diffuse halo in the wide-angle region (around 3.5 Å) is indicative of the liquid-like stacking of the aromatic cores within the columns.
Grazing Incidence X-ray Diffraction (GIXD) is a surface-sensitive technique that is particularly useful for characterizing the structure and orientation of thin films. anton-paar.communi.czresearchgate.net By varying the incidence angle of the X-ray beam, the penetration depth can be controlled, allowing for the probing of the structure at the surface and in the bulk of the film. GIXD can reveal whether the columns are oriented perpendicular (homeotropic alignment) or parallel (planar alignment) to the substrate.
Wide-Angle X-ray Scattering (WAXS) provides more detailed information about the short-range order, particularly the stacking of the aromatic cores. The position and width of the π-stacking peak can be used to determine the average distance between the molecules in a column and the degree of order in the stacking.
| Scattering Region | Feature | Structural Interpretation |
|---|---|---|
| Small-angle | Sharp reflections with d-spacing ratios of 1 : 1/√3 : 1/√4 ... | Long-range hexagonal packing of columns |
| Wide-angle | Broad, diffuse halo around 3.5 Å | Liquid-like π-π stacking of aromatic cores |
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of thin films at the nanoscale. researchgate.netpressbooks.pubspectraresearch.comresearchgate.net In AFM, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to tip-sample interactions is monitored to create a three-dimensional image of the surface.
For thin films of HBC-C12, AFM can reveal the morphology of the self-assembled structures, such as the formation of domains, terraces, and nanofibers. The height of the observed features can often be correlated with the dimensions of the molecular aggregates, such as the diameter of the columns. AFM can also be used to assess the quality of thin films, providing information on surface roughness, grain size, and the presence of defects. researchgate.netpressbooks.pub In some cases, with very high resolution, it is even possible to visualize individual molecules and their arrangement on a substrate. researchgate.net
| Parameter | Description |
|---|---|
| Surface Topography | Provides a 3D visualization of the film's surface features. |
| Surface Roughness | Quantifies the smoothness or irregularity of the film surface. |
| Domain/Grain Size | Measures the size of ordered regions or crystalline domains. |
| Nanostructure Dimensions | Allows for the measurement of the height and width of self-assembled structures. |
Electron Diffraction (ED) and Scanning Electron Microscopy (SEM) for Supramolecular Architecture Imaging
The morphology of self-assembled HD-HBC has been visualized using Scanning Electron Microscopy (SEM). When a tetrahydrofuran (B95107) (THF) suspension of self-assembled HD-HBC is drop-cast onto a silicon substrate, SEM images reveal the formation of fibrous assemblies. researchgate.net In one instance, a paper-like solid substance was isolated by filtering a THF suspension, and its SEM image showed a network of these fibrous structures. researchgate.net
Electron diffraction (ED) patterns obtained from these self-assembled structures provide crucial information about their internal arrangement. For an amphiphilic hexa-peri-hexabenzocoronene, the electron diffraction pattern of its tubularly assembled form confirmed a well-ordered structure. researchgate.net This technique, combined with Transmission Electron Microscopy (TEM), has shown that these molecules can form discrete nanotubular objects with a uniform, open-ended hollow space. The walls of these nanotubes are composed of helical arrays of π-stacked graphene molecules. researchgate.net
| Sample Preparation | Technique | Observed Morphology/Structure | Key Findings |
|---|---|---|---|
| THF suspension of self-assembled HD-HBC dropped on silicon substrate | SEM | Fibrous assemblies | Demonstrates the formation of extended one-dimensional supramolecular structures. |
| Solid substance isolated by filtration of a THF suspension | SEM | Network of fibrous structures | Confirms the bulk self-assembly into a porous, paper-like material. |
| Tubularly assembled amphiphilic hexa-peri-hexabenzocoronene | ED | Diffraction pattern confirming ordered structure | Reveals the crystalline nature of the self-assembled nanotubes with helical arrays of π-stacked molecules. |
Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) for Monolayer Packing and Electronic Characterization at Interfaces
Scanning Tunneling Microscopy (STM) has been instrumental in studying the self-assembly of HD-HBC derivatives at the solid-liquid interface. nih.gov In-situ STM at the interface between an organic solution of the HBC derivative and highly oriented pyrolytic graphite (B72142) (HOPG) has revealed different packing patterns of the first adsorbed monolayer. nih.gov This indicates that while the bulk structure in the mesophase is largely insensitive to changes in the substitution pattern, the interfacial self-assembly is highly dependent on the nature of the functional groups attached to the aromatic core. nih.gov
Scanning Tunneling Spectroscopy (STS) provides insights into the electronic properties of these monolayers. For a pristine hexa-peri-hexabenzocoronene (HBC), the HOMO-LUMO gap was determined to be 3.46 eV. researchgate.net In a phenyl-substituted HBC (HBC-Ph), the dI/dV curve showed resonant states for the highest occupied (HOMO) and lowest unoccupied molecular orbitals (LUMO) at -1.28 V and 1.88 V, respectively, resulting in a HOMO-LUMO gap of 3.16 eV. researchgate.net This demonstrates that functionalization of the HBC core can tune its electronic properties.
| Molecule | Technique | Interface | Key Findings |
|---|---|---|---|
| Hexa-alkyl substituted HD-HBC derivatives | STM | Organic solution/HOPG | Different packing patterns observed for the first adsorbed monolayer, influenced by functional groups. nih.gov |
| Pristine HBC | STS | - | HOMO-LUMO gap of 3.46 eV. researchgate.net |
| HBC-Ph | STS | - | HOMO at -1.28 V, LUMO at 1.88 V, HOMO-LUMO gap of 3.16 eV. researchgate.net |
Surface and Interfacial Analysis Techniques
X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Film Composition and Molecular Orientation
X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the surface composition of thin films. researchgate.net While specific XPS data for this compound was not found in the provided search results, the technique is generally used to identify the elemental composition and chemical states of the constituent atoms in a material. researchgate.netdiva-portal.org
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is employed to determine the orientation of molecules on surfaces. aps.org By analyzing the angle-dependent resonance intensities of π* and σ* transitions, the tilt angle of the molecular plane with respect to the surface can be determined. aps.org For instance, in a study of benzenethiol (B1682325) on Mo(110), the aromatic ring was found to be tilted by 23° from the surface normal. aps.org Although specific NEXAFS studies on HD-HBC were not detailed, this technique would be crucial for understanding the orientation of the HBC cores in thin films.
Variable Angle Spectroscopic Ellipsometry (VASE) for Optical Anisotropy and Film Thickness Determination
Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. jawoollam.commdpi.com The technique measures the change in polarization of light upon reflection from a surface. researchgate.net For anisotropic materials, where the optical properties depend on the direction of light propagation, VASE is particularly powerful. researchgate.net By modeling the ellipsometric data (Psi and Delta), information about the molecular orientation within the film can be extracted. researchgate.net While specific VASE data for HD-HBC is not available in the search results, the method is widely applied to characterize thin films of organic semiconductors. researchgate.netmdpi.com
Electrochemical Methods for Electronic Energy Level Profiling (e.g., Cyclic Voltammetry)
Cyclic Voltammetry (CV) is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of molecules. The oxidation and reduction potentials obtained from CV measurements are correlated with the ionization potential and electron affinity, respectively. stackexchange.com By using a reference compound with a known energy level, such as ferrocene (B1249389) (often assumed to have a HOMO level of -4.8 eV relative to the vacuum level), the HOMO and LUMO levels of the compound of interest can be calculated. core.ac.uk
The HOMO energy level can be estimated from the onset of the oxidation peak, while the LUMO level can be determined from the onset of the reduction peak. core.ac.uk The difference between the HOMO and LUMO levels provides the electrochemical band gap. researchgate.net While specific CV data for this compound was not found, studies on similar polycyclic aromatic hydrocarbons demonstrate the utility of this technique. researchgate.netresearchgate.net For example, DFT calculations on hexaborylated HBC showed that the boryl groups increase the energies of the frontier molecular orbitals and decrease the HOMO-LUMO energy gap. beilstein-journals.org
| Molecule/System | Technique | Measured Parameter | Derived Property | Value |
|---|---|---|---|---|
| Generic Organic Semiconductor | Cyclic Voltammetry | Oxidation Potential (Eox) | HOMO Energy Level | Calculated relative to a reference (e.g., Ferrocene). core.ac.uk |
| Generic Organic Semiconductor | Cyclic Voltammetry | Reduction Potential (Ered) | LUMO Energy Level | Calculated relative to a reference (e.g., Ferrocene). core.ac.uk |
| Hexaborylated HBC | DFT Calculation | - | HOMO-LUMO Energy Gap | Decreased compared to unsubstituted HBC. beilstein-journals.org |
Computational and Theoretical Investigations of Hexa Dodecyl Hexa Peri Hexabenzocoronene Systems
Molecular Dynamics (MD) Simulations:
Molecular dynamics simulations serve as a powerful computational microscope to probe the intricate behaviors of hexa-dodecyl-hexa-peri-hexabenzocoronene (HBC-C12) systems at an atomic level of detail. These simulations provide invaluable insights into the structure-property relationships that govern the performance of these materials in electronic applications.
To computationally investigate the crystalline and liquid crystalline phases of HBC-C12, researchers employ both atomistic and coarse-grained models. aip.orgaip.org Atomistic simulations treat every atom in the system as a distinct particle, offering a high-fidelity representation of molecular interactions. aip.org These models are crucial for understanding the fine details of molecular packing and intermolecular forces. For instance, in atomistic simulations of alkyl-substituted hexabenzocoronenes, the united atom approach is often used, where methylene (B1212753) and methyl groups of the aliphatic chains are considered as single interaction sites to reduce computational cost. aip.org
However, the sheer number of atoms in a realistic HBC-C12 system can make atomistic simulations computationally expensive, limiting the accessible time and length scales. To overcome this, coarse-grained models are developed. aip.orgaip.org In this approach, groups of atoms are lumped together into single "beads" or "superatoms," significantly reducing the degrees of freedom in the system. aip.org A common systematic coarse-graining technique is the Iterative Boltzmann Inversion (IBI) method, which aims to reproduce structural properties like radial distribution functions from a reference atomistic simulation. aip.orgaip.org This multiscale modeling approach, combining the accuracy of atomistic simulations with the efficiency of coarse-grained models, enables the study of larger systems over longer timescales, which is essential for capturing the dynamics of phase transitions and defect formation. aip.org
MD simulations have been instrumental in elucidating the molecular packing, orientational order, and dynamics within the columnar structures formed by HBC-C12. Atomistic simulations reveal how the flat aromatic cores of the molecules stack on top of each other, forming columns, while the flexible dodecyl chains fill the space between the columns. aip.org These simulations can establish direct correlations between the molecular structure, the resulting packing arrangement, and the dynamical properties of the material. aip.org
The degree of order within these phases is often quantified by the Saupe ordering tensor, which can be calculated from the simulation trajectories. aip.orgaip.org This allows for a direct comparison between simulated structures and experimental data. For example, simulations can reproduce the main experimental properties of the crystalline phases of hexa-peri-hexabenzocoronene and its dodecyl-substituted counterpart. aip.orgresearchgate.net Furthermore, MD simulations provide a dynamic picture of the system, revealing phenomena such as the rotational and translational motion of molecules within the columns and the conformational changes of the alkyl chains.
A key application of MD simulations in the study of HBC-C12 is the prediction of charge carrier mobility and the identification of transport pathways. By combining the molecular arrangements obtained from MD simulations with quantum chemical calculations, it is possible to estimate the electronic coupling between adjacent molecules. This information is then used in kinetic Monte Carlo simulations or Master Equation approaches to simulate the movement of charges through the material. researchgate.net
This multiscale simulation scheme allows for the investigation of how factors like molecular orientation, intermolecular distance, and dynamic disorder influence charge mobility. researchgate.net For instance, the twist angle between neighboring molecules in a column has a significant impact on the charge transfer integral, a key parameter in determining charge mobility. researchgate.net Predictive modeling can thus guide the design of new hexabenzocoronene derivatives with optimized molecular structures for enhanced charge transport properties. Recent advancements also involve the use of density functional tight binding (DFTB) to efficiently calculate atomic and molecular forces, which can then be used to predict charge mobility with high accuracy. nih.gov
Quantum Chemical Calculations:
Quantum chemical calculations provide a fundamental understanding of the electronic properties of this compound, which are central to its function in optoelectronic devices.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of HBC derivatives. academie-sciences.frrsc.org DFT calculations can accurately predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference between which determines the electronic band gap. academie-sciences.fr These energy levels are crucial for understanding the material's behavior in electronic devices, such as its ability to inject and transport charges.
For example, DFT calculations have been used to study how the electronic properties of hexa-peri-hexabenzocoronene are affected by the addition of different acceptor units, allowing for the tuning of its optoelectronic properties. researchgate.net Furthermore, DFT can elucidate the impact of chemical modifications, such as edge chlorination, on the molecular structure and π-conjugation of the hexabenzocoronene core. rsc.org The calculated HOMO and LUMO energy levels for a dicyclopentaannelated hexa-peri-hexabenzocoronene were found to be -5.14 eV and -3.86 eV, respectively. nih.gov
| Derivative | HOMO (eV) | LUMO (eV) | Method |
|---|---|---|---|
| HBC-AQ | -5.83 | -3.63 | DFT, B3LYP/6-31G(d) |
| HBC-NMI | -6.01 | -3.81 | DFT, B3LYP/6-31G(d) |
| HBC-PMI | -5.67 | -3.47 | DFT, B3LYP/6-31G(d) |
| mPHBC 8 | -5.14 | -3.86 | CV Measurement |
The efficiency of charge transport in organic semiconductors is highly dependent on the electronic coupling between adjacent molecules. Quantum chemical calculations are essential for quantifying this coupling. The electronic coupling matrix element, which represents the ease with which a charge can hop from one molecule to another, can be calculated using various methods, including fragment orbital DFT. ucl.ac.uk These calculations provide crucial input for models that predict charge carrier mobility. researchgate.net
Non-adiabatic molecular dynamics (NAMD) simulations are an advanced computational technique that can be used to study the dynamics of excited states in molecular systems. While direct NAMD simulations on large systems like HBC-C12 are computationally demanding, methods based on time-dependent density functional tight-binding (TD-DFTB) are being developed to make such simulations more feasible. researchgate.net These approaches allow for the investigation of processes like exciton (B1674681) dynamics and charge separation, providing a more complete picture of the photophysical behavior of these materials.
Analysis of HOMO-LUMO Gaps and Charge Delocalization
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of hexa-peri-hexabenzocoronene (HBC) and its derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the optoelectronic properties of these materials, with their energy difference, the HOMO-LUMO gap, being a key parameter for applications in organic electronics. researchgate.net
The electronic properties of the core HBC molecule are significantly influenced by peripheral substituents and structural modifications. beilstein-journals.org Unsubstituted HBC, a fully benzenoid polycyclic aromatic hydrocarbon with armchair edges, possesses a relatively large HOMO-LUMO gap. nih.govresearchgate.net The introduction of functional groups or alterations to the edge structure can systematically tune this gap. For instance, the addition of zigzag edges to the HBC framework has been shown to lower the HOMO-LUMO gap compared to the parent HBC. nih.gov A theoretical study on HBC isomers with two extra K-regions (zigzag edges) calculated a HOMO-LUMO gap of 2.87 eV for the ortho-configured isomer, a reduction of 0.68 eV from the parent compound. nih.gov
Similarly, functionalization of the HBC core with electron-donating or electron-withdrawing groups alters the energies of the frontier orbitals. Six-fold C–H borylation, which introduces σ-donating boryl groups, raises the energy levels of both the HOMO and LUMO, resulting in a net decrease of the energy gap. beilstein-journals.org Conversely, perchlorination of the HBC core also leads to a slight decrease in the HOMO-LUMO gap, with the HOMO level being more significantly affected (raised in energy) than the LUMO level. core.ac.uk These computational findings are crucial for designing HBC derivatives with tailored electronic properties for specific applications.
Charge delocalization in hexa-peri-hexabenzocoronene systems is extensive, a direct consequence of their large, planar π-conjugated core. researchgate.net Visualizations of the HOMO and LUMO wavefunctions from DFT calculations consistently show that these frontier orbitals are delocalized across the entire aromatic core. beilstein-journals.orgcore.ac.uk For the parent HBC and its symmetrically substituted derivatives, the HOMO and LUMO orbitals are often degenerate. beilstein-journals.orgcore.ac.uk This extensive delocalization is fundamental to the charge transport properties of HBC-based materials, which typically self-assemble into columnar structures that facilitate charge hopping or transport along the stacking axis. researchgate.netcore.ac.uk The delocalized nature of the frontier orbitals ensures significant electronic coupling (transfer integral) between adjacent molecules in a stack, a prerequisite for efficient charge mobility. researchgate.net Even with non-planar distortions induced by bulky substituents like in perchlorinated HBC, the charge transport properties are not suppressed, indicating the robustness of the π-system's delocalization. core.ac.uk
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| o-biszigzag-HBC Derivative | DFT | -4.75 | -1.88 | 2.87 | nih.gov |
| p-biszigzag-HBC | DFT | - | - | 2.82 | nih.gov |
| m-biszigzag-HBC | DFT | - | - | 2.94 | nih.gov |
| Hexaborylated HBC | DFT (B3LYP/6-31G(d)) | - | - | Decreased vs. HBC | beilstein-journals.org |
| Perchlorinated HBC (HBC-Cl) | TDDFT | - | - | 2.98 | core.ac.uk |
| Unsubstituted HBC | TDDFT | - | - | 3.47 | core.ac.uk |
Multiscale Simulation Approaches Bridging Different Length and Time Scales
The self-assembly of this compound into functional supramolecular structures, such as the columnar stacks required for organic electronics, spans a wide range of length and time scales. Understanding this hierarchical process, from molecular interactions to bulk material properties, necessitates the use of multiscale simulation approaches. aip.orgresearchgate.net These methods bridge the gap between highly accurate quantum mechanical calculations and large-scale classical simulations, providing a comprehensive picture of the material's behavior.
The multiscale modeling hierarchy for HBC systems typically involves three distinct levels:
Quantum Mechanics (QM): At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) are employed. These calculations provide detailed information about the electronic structure of a single HBC molecule or a small number of interacting molecules. aip.org Key parameters derived from QM methods include the HOMO-LUMO energies, charge distribution, and, crucially, the electronic coupling (transfer integrals) between neighboring molecules in a stack. researchgate.net This information is essential for predicting the intrinsic charge transport capabilities of the material.
Atomistic Molecular Dynamics (MD): The parameters derived from QM calculations are then used to develop or validate classical force fields for atomistic MD simulations. aip.org These simulations model systems containing hundreds or thousands of molecules, tracking the position and velocity of every atom over time (typically nanoseconds). Atomistic MD is ideal for studying the local ordering and dynamics within the self-assembled structures. aip.org For this compound, these simulations can reveal the precise packing of the aromatic cores, the arrangement and dynamics of the dodecyl side chains, the orientational order within a column, and the stability of the columnar stacks at different temperatures. aip.orgnih.gov
Coarse-Grained (CG) Simulations: To investigate phenomena that occur over larger length (micrometers) and longer time (microseconds and beyond) scales, coarse-grained models are developed. frontiersin.orgrsc.org In a CG model, groups of atoms (e.g., an entire aromatic core, a segment of an alkyl chain) are represented as single "beads" or interaction sites. nih.gov This reduction in the degrees of freedom allows for the simulation of much larger systems, enabling the study of the collective behavior and morphology of the bulk material. aip.org For discotic liquid crystals like HBC derivatives, CG simulations can model the formation of liquid crystalline phases (e.g., columnar hexagonal phase), the evolution of domains, the role of defects, and the response of the bulk material to external stimuli. researchgate.net The force fields for these CG models are systematically derived from the underlying atomistic simulations, ensuring they accurately represent the effective interactions. frontiersin.org
By integrating these different simulation techniques, a multiscale approach provides a powerful framework to connect the chemical structure of a single this compound molecule to the macroscopic properties and performance of the final material. aip.orgresearchgate.net
Applications in Organic Electronics and Emerging Technologies: a Mechanistic Research Perspective
Organic Field-Effect Transistors (OFETs): Understanding the Role of Columnar Organization and Charge Mobility Enhancement
Hexa-peri-hexabenzocoronene (HBC) and its derivatives are promising candidates for organic field-effect transistors (OFETs) due to their high intrinsic charge carrier mobilities. tytlabs.co.jp The performance of these devices is intricately linked to the molecular packing and organization of the HBC molecules. Research has shown that controlling the self-assembly of HBC derivatives can significantly enhance charge mobility. tytlabs.co.jp
For instance, in p-type OFETs, derivatives with dihexyl (2H-HBC) and tetrahexyl (4H-HBC) substitutions, which self-assemble into lamellar aggregates, have demonstrated field-effect mobilities and on/off ratios that are an order of magnitude higher than those of the unsubstituted HBC and its hexahexyl derivative, which typically form columnar aggregates. tytlabs.co.jp The lamellar packing is believed to facilitate more efficient intermolecular charge hopping. These derivatives also exhibit high thermal stability, with the carrier mobility of 2H-HBC remaining stable up to 100°C. tytlabs.co.jp
Furthermore, the electronic properties of HBC can be tuned to create n-type OFETs. The synthesis of a hexafluorinated-HBC (6F-HBC) derivative, which incorporates strong electron-withdrawing fluorine atoms, successfully produced an n-type semiconductor. tytlabs.co.jpresearchgate.net This substitution lowered both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels by approximately 0.5 eV, which facilitates electron injection from the electrodes. tytlabs.co.jpresearchgate.net An OFET fabricated with 6F-HBC exhibited a field-effect mobility of 1.6 x 10⁻² cm²/Vs and an on/off ratio of 10⁴. researchgate.net
| Derivative | Semiconductor Type | Self-Assembly | Field-Effect Mobility (cm²/Vs) | On/Off Ratio | Thermal Stability |
|---|---|---|---|---|---|
| Dihexyl-HBC (2H-HBC) | p-type | Lamellar | Up to 10x higher than 6H-HBC | Up to 10x higher than 6H-HBC | High, stable up to 100°C |
| Tetrahexyl-HBC (4H-HBC) | p-type | Lamellar | Up to 10x higher than 6H-HBC | Up to 10x higher than 6H-HBC | High |
| Hexahexyl-HBC (6H-HBC) | p-type | Columnar | - | - | Decreases with increasing temperature |
| Hexafluorinated-HBC (6F-HBC) | n-type | Face-to-face | 1.6 x 10⁻² | 10⁴ | - |
Organic Photovoltaics (OPVs): Research into Energy Transfer Mechanisms and Morphology Control in Blended Systems
In the realm of organic photovoltaics (OPVs), the morphology of the active layer, which typically consists of a blend of electron donor and acceptor materials, is a critical determinant of device efficiency. nih.gov Derivatives of hexa-peri-hexabenzocoronene have been investigated as a means to control this morphology and enhance the performance of OPVs. nih.gov
One approach involves using amphiphilic HBC derivatives as interface modifiers. These molecules, which combine a hydrophobic HBC core with a hydrophilic component like polyethylene-glycol (PEG), can be blended in small amounts (e.g., 0.2 wt%) with the hole-transport layer material, such as PEDOT:PSS. nih.gov Upon drying, these modifiers accumulate at the surface and act as a template, inducing a favorable change in the morphology of the overlying active layer. nih.gov In a system composed of a discotic fluorenyl-substituted HBC (FHBC) and researchgate.netresearchgate.net-phenyl C61-butyric acid methyl ester (PCBM), this interface modification led to a 20% enhancement in power conversion efficiency. nih.gov The morphology changes were confirmed by advanced imaging and scattering techniques, including grazing incidence wide-angle X-ray scattering (GIWAXS) and transmission electron microscopy (TEM). nih.gov
Furthermore, research has focused on creating donor-acceptor (D-A) conjugated copolymers that incorporate HBC units. By copolymerizing HBC with a strong electron-withdrawing unit like diketopyrrolopyrrole (DPP), the absorption spectrum of the resulting polymer is broadened, and its bandgap is lowered. researchgate.net Attaching bulky mesityl substituents to the HBC periphery helps to prevent excessive self-aggregation in the blend film, which is beneficial for creating an optimal morphology for charge separation. researchgate.net Solar cells based on these HBC-DPP copolymers have achieved power conversion efficiencies of up to 2.85%, which is a significant result for HBC-based photovoltaic materials. researchgate.net
Molecular Wires and Nanoscale Conductors: Investigating Design Principles and Electron Transport across Junctions
The highly conjugated π-system of the hexa-peri-hexabenzocoronene core makes it an excellent candidate for use in molecular wires and nanoscale conductors. harvard.edu Studies have investigated the electron transport properties of HBC units within metal-self-assembled monolayer-metal junctions. harvard.eduharvard.edu In these experiments, an HBC derivative with a terminal group capable of binding to a gold surface is used to form a self-assembled monolayer (SAM). harvard.edu
By measuring the current-voltage (I-V) characteristics of junctions with different molecular lengths, it was found that the HBC aromatic core exhibits a much smaller attenuation factor for electron transport compared to aliphatic chains. harvard.edu A 30 Å thick HBC SAM showed a current density comparable to that of a 20 Å thick aliphatic SAM, suggesting that the HBC core is almost transparent to electrons. harvard.edu This indicates that the HBC SAM behaves as a two-layer system: a highly conductive 10 Å thick layer composed of the conjugated HBC units, and a 20 Å thick aliphatic part that acts as the primary electronic barrier. harvard.edu This research provides valuable insights into the design of highly conductive molecular wires.
Recent studies on graphene-(HBC)n-graphene single-molecule junctions (where n=1, 2, 3) have further elucidated the charge transport mechanism. pku.edu.cn It was found that as the temperature increases, rotational vibrations of both the benzene (B151609) and HBC rings are excited, and this electron-vibration coupling enhances charge tunneling. pku.edu.cn This highlights the role of molecular vibrations in assisting charge transport through HBC-based molecular wires. pku.edu.cn
Advanced Energy Storage Concepts: Exploration of Alkali-Metal Ion Storage Mechanisms in Thin Films
Thin films of hexa-peri-hexabenzocoronene have shown significant promise for applications in advanced energy storage, particularly in rechargeable batteries. researchgate.netaip.org Research has demonstrated that these materials can store remarkably high levels of alkali metals, such as lithium and sodium. researchgate.netaip.org Photoelectron spectroscopy studies have revealed that the deposition of Li or Na atoms onto HBC films leads to the appearance of new spectral features related to formerly unoccupied molecular orbitals. researchgate.netaip.org
The level of alkali-metal storage can be as high as one alkali-metal atom for every four carbon atoms in the HBC molecule, indicating a high charge-storage capacity. researchgate.netaip.org This suggests the potential for using these graphene-like materials in high-capacity lithium-ion batteries. researchgate.netaip.orgdiva-portal.org In ordered films of HBC, the intercalation of sodium preserves a high degree of molecular order. researchgate.netaip.org The smaller lithium ion has been observed to have a stronger influence on the electronic structure of the HBC film compared to sodium. researchgate.netaip.orgdiva-portal.org
Theoretical studies using density functional theory have also explored the use of pristine and doped HBC molecules as anode materials for both lithium-ion and magnesium-ion batteries. nih.gov The replacement of carbon atoms in the HBC core with nitrogen, boron-nitride, or silicon units can create a more electron-rich system, which enhances the adsorption of Li⁺ and Mg²⁺ ions. nih.gov For magnesium-ion batteries, a nitrogen-doped HBC system (m-C₄₀H₁₈N₂) was found to yield a high cell voltage of 5.29 V. nih.gov
| Alkali Metal | Observed Storage Level | Effect on Electronic Structure | Potential Application |
|---|---|---|---|
| Lithium (Li) | At least 1 Li per 4 C atoms | Stronger influence, new spectral features | High-capacity lithium-ion batteries |
| Sodium (Na) | At least 1 Na per 4 C atoms | Weaker influence, new spectral features | High-capacity sodium-ion batteries |
Supramolecular Nanoreactors and Bioprobing Platforms: Research into Functionalization of Self-Assembled Structures for Biological Probing
The ability of hexa-peri-hexabenzocoronene derivatives to self-assemble into well-defined nanostructures, such as nanotubes and nanofibers, opens up possibilities for their use as supramolecular nanoreactors and platforms for bioprobing. ntu.edu.sgresearchgate.net By functionalizing the periphery of the HBC molecule with different chemical groups, the properties of these self-assembled structures can be tailored for specific applications. researchgate.netbeilstein-journals.org
For instance, amphiphilic HBC derivatives, with both hydrophobic alkyl chains and hydrophilic triethylene glycol chains, can self-assemble in solution to form robust nanotubes with a uniform bilayer structure. researchgate.net These hollow, tubular structures could potentially encapsulate guest molecules, acting as nanoscale reactors for chemical transformations. The inner and outer surfaces of these nanotubes could be further functionalized with catalytic groups or recognition sites.
While direct applications in bioprobing are still an emerging area of research, the fundamental principles are being established. The synthesis of star-shaped and linear HBC derivatives allows for the creation of nanosized molecules with specific topologies. nih.gov The electronic and photophysical properties of these structures can be tuned, which is a key requirement for developing fluorescent probes. nih.gov By attaching biocompatible moieties and specific binding agents to the HBC core, it is conceivable to create functionalized nanostructures that can be used for targeted imaging or sensing in biological systems. The strong fluorescence of some HBC derivatives could be modulated upon binding to a biological target, providing a detectable signal.
Future Directions and Persistent Challenges in Hexa Dodecyl Hexa Peri Hexabenzocoronene Research
Rational Design Principles for Tailoring Electronic and Supramolecular Properties
A significant frontier in hexa-dodecyl-hexa-peri-hexabenzocoronene (HD-HBC) research lies in the development of rational design principles to precisely control its electronic and supramolecular characteristics. The electronic properties of the HBC core are intrinsically linked to its extended π-system. The introduction of electron-donating or electron-withdrawing functional groups onto the periphery of the aromatic core presents a powerful strategy for tuning these properties. bgu.ac.ilnih.gov For instance, attaching electron-donating groups can increase the highest occupied molecular orbital (HOMO) energy level, facilitating hole transport, while electron-withdrawing groups can lower the lowest unoccupied molecular orbital (LUMO) energy level, enhancing electron transport. This targeted functionalization allows for the engineering of HD-HBC derivatives with tailored band gaps and charge transport characteristics for specific electronic applications. bgu.ac.il
The supramolecular properties of HD-HBC are largely dictated by the nature of its peripheral substituents. The dodecyl chains, for example, play a crucial role in ensuring solubility and influencing the packing of the molecules in the solid state. nih.gov Modifying these side chains, such as by introducing bulky or sterically demanding groups, can significantly alter the intermolecular interactions and, consequently, the self-assembly behavior. nih.gov The use of rigid polyphenylene dendrons as substituents has been shown to suppress the strong π-π interactions between the HBC cores to a certain extent, leading to a controllable monomer-dimer equilibrium in solution. nih.gov This ability to program the self-assembly through thoughtful molecular design is critical for creating well-defined nanostructures.
| Design Strategy | Targeted Property | Effect |
| Introduction of Electron-Donating/Withdrawing Groups | Electronic Properties | Tunes HOMO/LUMO energy levels, modifies band gap, and influences charge transport characteristics. bgu.ac.il |
| Modification of Peripheral Alkyl Chains | Supramolecular Properties | Affects solubility and modulates intermolecular spacing and packing in self-assembled structures. nih.gov |
| Attachment of Bulky Dendritic Substituents | Self-Assembly Control | Steric hindrance can be used to control the extent of aggregation and favor the formation of discrete assemblies like dimers. nih.gov |
Achieving Precise Control over Hierarchical Self-Assembly for Optimized Functional Architectures
The function of materials derived from this compound is intrinsically linked to their solid-state morphology. Therefore, achieving precise control over their hierarchical self-assembly is paramount for creating optimized functional architectures. HD-HBC and its derivatives are well-known for their tendency to self-organize into highly ordered columnar structures through π-π stacking. nih.gov The challenge lies in directing this assembly process to yield specific, long-range ordered structures with desired orientations.
Several factors can be manipulated to control the self-assembly process. The choice of solvent, for instance, can significantly influence the aggregation behavior in solution. nih.gov Temperature and concentration are also critical parameters that can be tuned to control the thermodynamics and kinetics of self-assembly, allowing for the selection of specific aggregated states. nih.gov Furthermore, the molecular design of the HD-HBC derivative, particularly the engineering of the lateral substituents, plays a pivotal role. For example, the introduction of bulky, space-demanding side chains has been shown to modulate the aggregation and lead to exceptionally long-range self-assembly.
Surface-mediated self-assembly offers another avenue for precise structural control. The interaction between HD-HBC molecules and a substrate can be exploited to direct the formation of well-defined monolayers with specific packing patterns. These ordered monolayers can then serve as templates for the growth of thicker, highly oriented films.
| Control Parameter | Effect on Self-Assembly | Resulting Architectures |
| Solvent, Temperature, Concentration | Influences aggregation thermodynamics and kinetics in solution. nih.gov | Control over the formation of monomers, dimers, or larger aggregates. nih.gov |
| Molecular Design (Side Chains) | Modulates intermolecular interactions and packing efficiency. | Formation of columnar phases and other ordered structures. |
| Surface Interactions | Directs the orientation and packing of molecules at interfaces. | Highly ordered monolayers and oriented thin films. |
Strategies for Integration into Complex Heterostructures and Hybrid Materials
To expand the functional scope of this compound, its integration into complex heterostructures and hybrid materials is a crucial research direction. By combining HD-HBC with other functional materials, it is possible to create novel systems with synergistic properties that are not accessible with the individual components.
One promising approach is the creation of donor-acceptor systems for applications in organic photovoltaics and electronics. A notable example is the synthesis of hybrid materials where HD-HBC is covalently linked to fullerene derivatives. acs.org In these systems, the HD-HBC unit acts as an electron donor, while the fullerene acts as an electron acceptor. The efficiency of energy transfer between these two components can be tuned by varying the length and nature of the linker connecting them. acs.org
Another strategy involves the functionalization of self-assembled HD-HBC fibers with biological molecules, such as peptides. nih.gov This creates a bio-hybrid material where the fluorescent properties of the HD-HBC assembly can be used for bioprobing applications. The HD-HBC derivative self-assembles into fluorescent fibers, which then act as a scaffold for the binding of peptides through electrostatic interactions. nih.gov
| Hybrid Material Component | Functionality | Potential Application |
| Fullerene | Electron Acceptor | Organic Photovoltaics, Ambipolar Transistors acs.org |
| Peptides | Biorecognition | Bioprobing, Biosensors nih.gov |
Development of Advanced In Situ Characterization Techniques for Dynamic Processes in Self-Assembled Systems
A deeper understanding of the mechanisms governing the self-assembly of this compound requires the development and application of advanced in situ characterization techniques. These techniques are essential for observing the dynamic processes of nucleation and growth of self-assembled structures in real-time and under relevant conditions.
In situ scanning tunneling microscopy (STM) has proven to be a powerful tool for visualizing the self-assembly of functionalized HBC derivatives at the solid-liquid interface. rsc.org STM allows for the direct observation of how different functional groups attached to the HBC core influence the packing pattern of the molecules in the first adsorbed monolayer. rsc.org This provides invaluable insights into the initial stages of self-assembly on a surface.
For studying self-assembly in solution, concentration and temperature-dependent ¹H NMR spectroscopy has been effectively used to monitor the aggregation of HD-HBC. nih.gov By analyzing the changes in chemical shifts, researchers can determine the extent of aggregation and even distinguish between different aggregated species, such as monomers and dimers. nih.gov Furthermore, UV-vis absorption and fluorescence spectroscopy can reveal changes in the electronic and optoelectronic properties that accompany the π-π stacking during self-assembly. nih.gov
| In Situ Technique | Information Obtained | System Studied |
| Scanning Tunneling Microscopy (STM) | Molecular packing and arrangement at interfaces. rsc.org | Self-assembled monolayers at the solid-liquid interface. rsc.org |
| ¹H NMR Spectroscopy | Aggregation state and equilibrium in solution. nih.gov | Monomer-dimer equilibrium in solution. nih.gov |
| UV-vis and Fluorescence Spectroscopy | Electronic interactions and π-π stacking. nih.gov | Aggregation processes in solution. nih.gov |
Advancing Computational Models to Bridge Theoretical Predictions with Experimental Realities
Computational modeling is an indispensable tool for advancing our understanding of this compound and for guiding the design of new materials with desired properties. Density Functional Theory (DFT) has been widely used to investigate the molecular structure and electronic properties of HBC and its derivatives. nih.govbeilstein-journals.org These calculations can predict how modifications to the molecular structure, such as the introduction of peripheral substituents, will affect the electronic energy levels and optical properties.
A significant challenge is to bridge the gap between theoretical predictions for single molecules or small aggregates and the experimental realities of bulk materials. This requires the development of multiscale modeling approaches that can capture the behavior of these systems across different length and time scales. Atomistic and coarse-grained molecular dynamics simulations are being employed to study the self-assembly and dynamics of HBC derivatives in the crystalline and liquid crystalline phases.
The validation of these computational models against experimental data is crucial for their refinement and predictive power. For instance, theoretical vibrational spectra calculated using DFT can be compared with experimental IR and Raman spectra to confirm the accuracy of the predicted molecular structures. nih.govbeilstein-journals.org Similarly, predicted electronic properties can be benchmarked against experimental data from UV-vis and fluorescence spectroscopy. This iterative process of theoretical prediction and experimental validation is essential for developing a comprehensive understanding of the structure-property relationships in HD-HBC-based materials.
Q & A
Basic: How do alkyl substituents influence the self-assembly and thermodynamic stability of HBC-C12?
Methodological Answer:
The alkyl chains (e.g., n-dodecyl or bulky 2-decyltetradecyl groups) modulate solubility, aggregation kinetics, and thermodynamic stability. For instance, bulky substituents reduce isotropization temperatures and enhance solubility by steric hindrance, enabling long-range columnar ordering observed via polarized light microscopy and 2D-WAXS . Thermodynamic parameters (ΔH, ΔS) for self-association can be quantified using van’t Hoff analysis of concentration- and temperature-dependent ¹H NMR data. Critical concentrations (where aggregation ceases) are determined via photoluminescence quenching and NMR dilution experiments .
Advanced: What experimental strategies resolve contradictions in reported self-association enthalpies and entropies for HBC-C12 derivatives?
Methodological Answer:
Discrepancies arise from solvent polarity, side-chain architecture, and measurement techniques. To reconcile
- Use solvent mixtures with controlled nonsolvent content to isolate solvophobic effects .
- Compare van’t Hoff plots across multiple studies, ensuring consistent solvent systems (e.g., toluene vs. THF).
- Validate critical concentrations via cross-technique calibration (e.g., NMR with fluorescence spectroscopy) to account for aggregation-dependent photophysical changes .
Basic: How does substrate choice (e.g., HOPG vs. alkane-modified graphite) affect HBC-C12 monolayer morphology?
Methodological Answer:
On bare HOPG, HBC-C12 forms a stable 2D lattice due to strong π-π interactions. On n-pentacontane-modified graphite, weaker substrate-molecule interactions induce polymorphic phase transitions (α→β→γ). STM imaging reveals α-phase similarity to HOPG structures, while β and γ phases exhibit dimerized/row-like arrangements. Substrate modification with long alkanes (e.g., n-C50H102) allows kinetic control of monolayer growth, enabling tailored nanostructures .
Advanced: What methodologies optimize HBC-C12 alignment in photovoltaic devices to maximize charge transport?
Methodological Answer:
- Solution Processing: Use solvent annealing (e.g., THF/chloroform mixtures) to promote vertical segregation of HBC-C12 and electron-accepting dyes (e.g., perylene).
- Morphological Characterization: Combine AFM and grazing-incidence XRD to assess interfacial domain alignment.
- Device Testing: Measure external quantum efficiency (EQE) near 490 nm to validate charge transfer efficiency. Reported EQE >34% in HBC/perylene bilayers highlights the role of columnar π-stacking in charge transport .
Basic: Which characterization techniques are most effective for analyzing HBC-C12’s solution-phase aggregation?
Methodological Answer:
- ¹H NMR: Monitors chemical shift changes with concentration/temperature to infer aggregation thresholds.
- UV-Vis/Photoluminescence: Identifies excitonic coupling (e.g., redshifted absorption bands) and aggregation-induced quenching.
- Dynamic Light Scattering (DLS): Quantifies hydrodynamic radii of aggregates in dilute solutions .
Advanced: How can kinetic parameters be controlled during HBC-C12 crystallization to achieve spherulitic superstructures?
Methodological Answer:
- Zone Crystallization: Apply temperature gradients to align columnar domains over macroscopic scales.
- Polarized Microscopy: Track spherulite growth kinetics, noting radial vs. tangential molecular orientations.
- Solvent Evaporation Rate: Slower evaporation (e.g., under saturated vapor) enhances long-range order by reducing nucleation density .
Basic: What role do branched alkyl chains play in suppressing HBC-C12’s isotropization temperature?
Methodological Answer:
Branched chains (e.g., 2-decyltetradecyl) introduce steric bulk, destabilizing the liquid crystalline phase. Differential scanning calorimetry (DSC) shows isotropization temperatures drop by >50°C compared to linear chains. This enhances processability without disrupting core π-π interactions, as confirmed by WAXS .
Advanced: How do competing thermodynamic and kinetic factors influence HBC-C12 thin-film morphology during spin-coating?
Methodological Answer:
- Thermodynamic Control: High boiling-point solvents (e.g., chlorobenzene) allow equilibrium structures (e.g., terraced lamellae).
- Kinetic Trapping: Rapid solvent evaporation (e.g., with low-boiling toluene) yields metastable phases (e.g., amorphous domains).
- Post-Deposition Annealing: Heated substrates (80–120°C) relax kinetically trapped defects, as imaged via in-situ STM .
Basic: Why does HBC-C12 exhibit polymorphism on alkane-modified graphite substrates?
Methodological Answer:
Weak molecule-substrate interactions on n-C50H102 monolayers reduce epitaxial constraints, enabling multiple packing motifs. STM time-series show α→β→γ transitions, where β-phase dimers and γ-phase rows reflect competing intermolecular vs. substrate interactions. This contrasts with HOPG’s rigid template effect .
Advanced: What integrative approaches reconcile discrepancies between solution and solid-state aggregation behavior in HBC-C12?
Methodological Answer:
- In-Situ Spectroscopy: Use grazing-incidence small-angle X-ray scattering (GISAXS) during spin-coating to correlate solution aggregates with film morphology.
- Multiscale Modeling: Combine DFT (for molecular interactions) with coarse-grained MD (for mesoscale assembly).
- Cross-Validation: Compare solution NMR data with surface-enhanced Raman spectroscopy (SERS) of adsorbed layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
